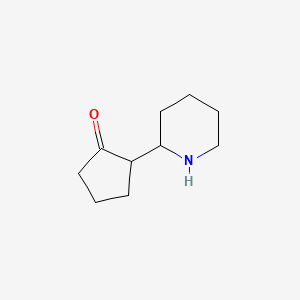
2-(Piperidin-2-yl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-2-yl)cyclopentan-1-one is a chemical compound with the molecular formula C10H17NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and cyclopentanone, a five-membered cyclic ketone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-2-yl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of piperidine with cyclopentanone under acidic or basic conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Another method involves the use of organophotocatalysis, where a [1+2+3] strategy is employed to synthesize 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds. This method offers a one-step access to diverse substituted 2-piperidinones under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-2-yl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cyclopentanone moiety is modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.
Reduction: Formation of 2-(Piperidin-2-yl)cyclopentanol.
Substitution: Formation of various substituted piperidine or cyclopentanone derivatives.
Scientific Research Applications
2-(Piperidin-2-yl)cyclopentan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-2-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity. The piperidine ring and cyclopentanone moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine widely used in drug synthesis.
Cyclopentanone: A five-membered cyclic ketone used as a precursor in organic synthesis.
2-Piperidinone: A derivative of piperidine with a ketone group, similar in structure to 2-(Piperidin-2-yl)cyclopentan-1-one.
Uniqueness
This compound is unique due to its combined structural features of piperidine and cyclopentanone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-piperidin-2-ylcyclopentan-1-one |
InChI |
InChI=1S/C10H17NO/c12-10-6-3-4-8(10)9-5-1-2-7-11-9/h8-9,11H,1-7H2 |
InChI Key |
PXVLJENTVLYVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



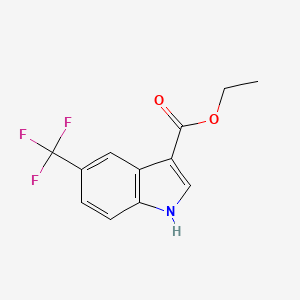
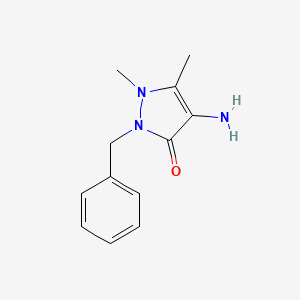
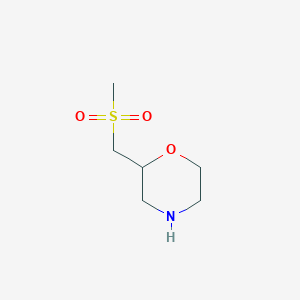
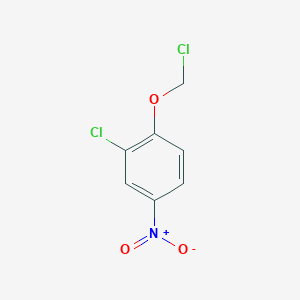
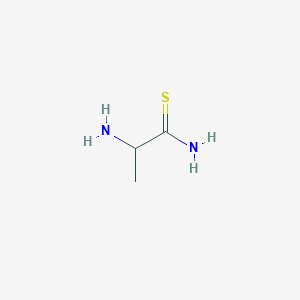
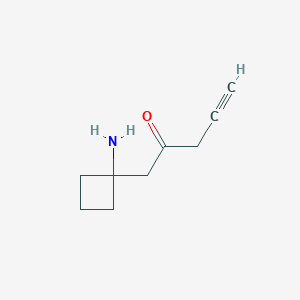
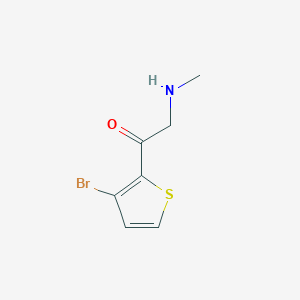
![Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167042.png)
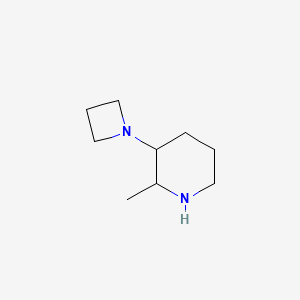
![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)

![(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyridine-3-carbaldehyde](/img/structure/B13167066.png)
